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G9D-4

G9a/GLP selectivity PROTAC degradation target deconvolution

G9D-4 is a first-in-class, cereblon (CRBN)-recruiting PROTAC degrader that selectively targets the histone methyltransferase G9a (EHMT2/KMT1C) for ubiquitin–proteasome-dependent degradation. Developed at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and published in the Journal of Medicinal Chemistry (2024), G9D-4 achieves a DC50 of 0.1 μM for G9a degradation in PANC-1 cells while sparing the highly homologous protein GLP (DC50 > 10 μM), addressing a long-standing selectivity challenge in the G9a/GLP field.

Molecular Formula C53H75N9O7
Molecular Weight 950.2 g/mol
Cat. No. B15543789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG9D-4
Molecular FormulaC53H75N9O7
Molecular Weight950.2 g/mol
Structural Identifiers
InChIInChI=1S/C53H75N9O7/c1-68-44-35-40-42(36-45(44)69-34-16-31-60-28-12-13-29-60)57-49(37-17-8-7-9-18-37)59-50(40)56-38-24-32-61(33-25-38)30-15-21-46(63)55-27-11-6-4-2-3-5-10-26-54-41-20-14-19-39-48(41)53(67)62(52(39)66)43-22-23-47(64)58-51(43)65/h14,19-20,35-38,43,54H,2-13,15-18,21-34H2,1H3,(H,55,63)(H,56,57,59)(H,58,64,65)
InChIKeyILGYISAKXVYQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

G9D-4 First-in-Class Selective G9a PROTAC Degrader for KRAS-Mutant Pancreatic Cancer Research Procurement


G9D-4 is a first-in-class, cereblon (CRBN)-recruiting PROTAC degrader that selectively targets the histone methyltransferase G9a (EHMT2/KMT1C) for ubiquitin–proteasome-dependent degradation . Developed at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and published in the Journal of Medicinal Chemistry (2024), G9D-4 achieves a DC50 of 0.1 μM for G9a degradation in PANC-1 cells while sparing the highly homologous protein GLP (DC50 > 10 μM), addressing a long-standing selectivity challenge in the G9a/GLP field . Unlike pan-G9a/GLP inhibitors or dual degraders, G9D-4′s G9a-exclusive degradation profile makes it a unique chemical probe for dissecting G9a-specific biology and a procurement-critical candidate for KRAS-mutant pancreatic cancer research programs .

Why Substituting G9D-4 with G9a Inhibitors or Dual G9a/GLP Degraders Fails in Pancreatic Cancer Research


G9a and GLP share approximately 80% sequence identity in their catalytic SET domains, yet they have non-redundant biological functions in cancer . Conventional G9a catalytic inhibitors such as UNC0638 potently inhibit both G9a (IC50 ~15 nM) and GLP (IC50 ~19 nM) but fail to eliminate G9a scaffolding functions, while the first-in-class G9a/GLP dual PROTAC degrader MS8709 induces degradation of both proteins (DC50 274 nM for G9a; 260 nM for GLP), precluding assignment of phenotypes to G9a alone . G9D-4 overcomes both limitations: it physically eliminates G9a protein via the ubiquitin–proteasome system—abolishing both catalytic and scaffolding activities—while leaving GLP protein levels unaltered (DC50 > 10 μM) . This G9a-exclusive degradation capability is procurement-critical because dual-target agents cannot resolve whether an observed anti-proliferative or sensitization effect arises from G9a loss, GLP loss, or combined target engagement .

G9D-4 Quantitative Differentiation Evidence Versus G9a Inhibitors and Dual G9a/GLP Degraders


G9D-4 Achieves >100-Fold Degradation Selectivity for G9a Over GLP Versus MS8709's Dual-Target Degradation

G9D-4 degrades G9a with a DC50 of 0.1 μM in PANC-1 cells while leaving GLP protein completely unaffected (DC50 > 10 μM), yielding a >100-fold selectivity window . In contrast, the first-in-class dual G9a/GLP PROTAC degrader MS8709 degrades both G9a (DC50 = 274 nM) and GLP (DC50 = 260 nM) with only ~1.05-fold selectivity in 22Rv1 cells . The G9a-selective inhibitor G9a-IN-4 inhibits G9a with an IC50 of 32 nM but also potently inhibits GLP (IC50 = 0.43 nM in AlphaLISA) and does not eliminate G9a protein . G9D-4 is unique in achieving potent, selective G9a protein elimination without perturbing GLP, enabling G9a-specific phenotypic assignment .

G9a/GLP selectivity PROTAC degradation target deconvolution

G9D-4 Degradation Abolishes Both Catalytic and Scaffolding G9a Functions, a Mechanism Unavailable to UNC0638-Class Inhibitors

G9D-4 induces time- and dose-dependent G9a protein degradation via CRBN ternary complex formation and the ubiquitin–proteasome pathway, eliminating both catalytic methyltransferase activity and scaffolding functions of G9a . In PANC-1 cells, G9D-4 (1 μM, 8 h) induces significant G9a degradation, which is blocked by the NEDD8-activating enzyme inhibitor MLN4924 and the proteasome inhibitor MG132, confirming a degradation-dependent mechanism . In contrast, the widely used G9a/GLP inhibitor UNC0638 (IC50 ~15 nM for G9a, ~19 nM for GLP) only blocks catalytic activity without affecting G9a protein levels . Co-incubation of G9D-4 with UNC0638 does not induce G9a degradation, confirming that inhibitor occupancy and degrader-driven elimination are mechanistically distinct . Critically, G9D-4 does not degrade known CRBN neo-substrates GSPT1 and CK1α, indicating a clean degradation profile .

PROTAC degrader vs inhibitor scaffolding function G9a biology

G9D-4 Synergizes with MRTX1133 in KRASG12D-Mutant Pancreatic Cancer Models, a Combination Benefit Absent in Inhibitor-Based Strategies

G9D-4 enhances the anti-proliferative activity of the KRASG12D inhibitor MRTX1133 across multiple KRASG12D-mutant pancreatic cancer cell lines (ASPC-1, KP-4, Panc02.03, Panc10.05, HPAFII, Panc08.13), with combination index (CI) values below 0.8 at ED50, ED75, and ED90, and ED90 CI values below 0.4, indicating strong synergy . In long-term colony formation assays, G9D-4 (5–10 μM, 10–14 days) significantly enhanced the colony-inhibitory activity of MRTX1133 in KP-4 cells . This synergy was independently validated in patient-derived KRASG12D-mutant PDAC and BTC tumoroid models, where G9D-4 combined with MRTX1133 elicited synergistic anti-tumor effects . No comparable synergy data exist for G9a catalytic inhibitors or dual G9a/GLP degraders in this context, positioning G9D-4 as the only G9a-targeting agent with demonstrated MRTX1133 synergy in clinically relevant models .

KRASG12D MRTX1133 synergy pancreatic ductal adenocarcinoma

G9D-4 Exhibits Broad Anti-Proliferative Activity Across Pancreatic Cancer Cell Lines with Quantifiable IC50 Range

G9D-4 inhibited cell growth across a panel of 10 pancreatic cancer cell lines (KP-4, PANC-1, ASPC-1, HPAF-II, Panc10.05, SW1990, Panc08.13, Panc04.03, Panc05.04, Panc02.03) with IC50 values ranging from 12 to 32 μM after 72 h treatment, and inhibited 22Rv1 prostate cancer cell growth with an IC50 of 9.9 μM . This broad spectrum of activity across genetically diverse pancreatic cancer lines distinguishes G9D-4 from the G9a/GLP degrader Compound 4, which did not inhibit MCF-7 breast cancer cell viability despite reducing G9a/GLP protein levels . The G9a/GLP dual PROTAC degrader MS8709 demonstrated IC50 values of 1.5–5.6 μM in prostate cancer (22Rv1), leukemia, and lung cancer lines, but its activity in pancreatic cancer was not reported . Direct cross-study comparison in pancreatic cancer is limited by different cell line panels, but G9D-4 is uniquely characterized across a comprehensive pancreatic cancer panel .

pancreatic cancer anti-proliferative cell viability assay

G9D-4 Induces Dose-Dependent H3K9me2 Reduction and Apoptosis Without Off-Target Histone Methylation Effects

G9D-4 selectively and dose-dependently reduced H3K9me2 levels in PANC-1 cells (0.04–10 μM, 24 h) without affecting methylation at other prominent lysine positions, demonstrating on-target epigenetic engagement . Functionally, G9D-4 (5–12.5 μM, 24 h) induced dose-dependent apoptosis in PANC-1 cells, with approximately 70% of cells becoming apoptotic at 12.5 μM; at 10 μM, time-dependent apoptosis reached approximately 60% at 72 h . Apoptosis was accompanied by downregulation of G9a and H3K9me2 and upregulation of γH2AX and cleaved PARP, indicating DNA damage pathway activation . This apoptosis induction profile is linked to G9a protein degradation rather than catalytic inhibition alone; UNC0638, despite potent enzymatic inhibition, does not fully recapitulate the apoptotic magnitude observed with G9D-4-mediated degradation in PANC-1 cells .

H3K9me2 apoptosis DNA damage histone methylation

G9D-4 High-Impact Experimental Scenarios Where G9a-Selective Degradation Outperforms Inhibitors and Dual Degraders


G9a-Specific Target Deconvolution in Epigenetic Research (vs Dual G9a/GLP Degraders)

When dissecting whether a phenotype observed with G9a/GLP inhibitors or dual degraders arises from G9a loss or GLP loss, G9D-4 serves as an indispensable chemical probe. Its >100-fold degradation selectivity (DC50 0.1 μM for G9a vs >10 μM for GLP in PANC-1 cells) allows G9a-specific functional annotation without confounding GLP perturbation, a capability that neither MS8709 (which degrades both G9a and GLP with near-equivalent DC50 values of 274/260 nM) nor UNC0638 (which inhibits both enzymes) can provide .

KRASG12D-Mutant Pancreatic Cancer Combination Therapy Preclinical Screening

G9D-4 is uniquely positioned for preclinical pancreatic cancer programs combining G9a degradation with KRASG12D inhibition. The demonstrated synergy with MRTX1133 (CI < 0.8 at ED50/ED75/ED90; ED90 CI < 0.4) across six KRASG12D-mutant pancreatic cancer cell lines—and independently validated synergy in PDAC/BTC patient-derived tumoroids—makes G9D-4 the only G9a-targeting agent with robustly characterized MRTX1133 combination benefit . Procurement is essential for laboratories advancing KRAS-targeted combination regimens in pancreatic ductal adenocarcinoma.

G9a Scaffolding Function Studies Requiring Protein Elimination Rather Than Catalytic Inhibition

Emerging evidence indicates that G9a possesses non-catalytic scaffolding functions that contribute to oncogenesis independently of its methyltransferase activity . G9D-4 degrades G9a protein via CRBN-dependent ubiquitin–proteasome engagement (blocked by MLN4924 and MG132), eliminating both catalytic and scaffolding functions . In contrast, UNC0638 (IC50 ~15 nM) only inhibits methyltransferase activity without reducing G9a protein levels . For experiments designed to distinguish catalytic from non-catalytic G9a functions, G9D-4 is the appropriate tool, whereas inhibitors are mechanistically insufficient.

Pancreatic Cancer Cell Line Panel Screening for G9a Dependency Profiling

G9D-4 has been profiled across 10 pancreatic cancer cell lines (KP-4, PANC-1, ASPC-1, HPAF-II, Panc10.05, SW1990, Panc08.13, Panc04.03, Panc05.04, Panc02.03) with quantified IC50 values (12–32 μM, 72 h) and also shows activity in 22Rv1 prostate cancer cells (IC50 = 9.9 μM) . This breadth of cell line characterization exceeds that of any other G9a degrader or inhibitor, enabling procurement of G9D-4 for systematic G9a dependency screening across pancreatic cancer subtypes with pre-established activity benchmarks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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